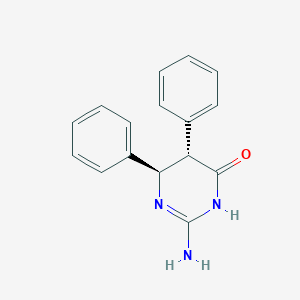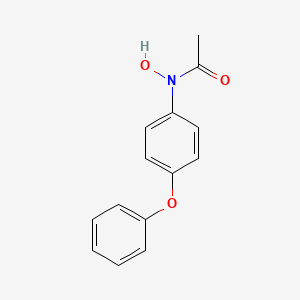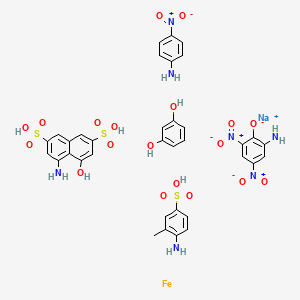![molecular formula C10H17O3P B14466238 Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester CAS No. 70766-47-1](/img/structure/B14466238.png)
Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous acid, bicyclo[221]hept-5-en-2-ylmethyl dimethyl ester is a chemical compound with the molecular formula C10H17O3P It is a derivative of phosphorous acid and features a bicyclo[221]hept-5-en-2-ylmethyl group attached to a dimethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester typically involves the reaction of phosphorous acid with bicyclo[2.2.1]hept-5-en-2-ylmethyl alcohol in the presence of dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve steps such as esterification and purification to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, alcohols, and substituted esters. The specific products depend on the reagents and conditions used in the reactions .
Scientific Research Applications
Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to release active phosphorous acid, which can then participate in various biochemical pathways. The bicyclo[2.2.1]hept-5-en-2-ylmethyl group may enhance the compound’s stability and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Phosphorous acid, bis[(bicyclo[2.2.1]hept-5-en-2-yl)methyl]phenyl ester
- Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl diphenyl ester
- Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) phenyl ester
Uniqueness
Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester is unique due to its specific ester groups and the bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
70766-47-1 |
|---|---|
Molecular Formula |
C10H17O3P |
Molecular Weight |
216.21 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethyl dimethyl phosphite |
InChI |
InChI=1S/C10H17O3P/c1-11-14(12-2)13-7-10-6-8-3-4-9(10)5-8/h3-4,8-10H,5-7H2,1-2H3 |
InChI Key |
JLXZKMOMWUDKLK-UHFFFAOYSA-N |
Canonical SMILES |
COP(OC)OCC1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)

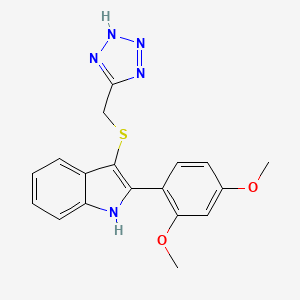

![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)

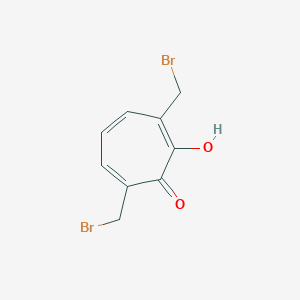

![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)
![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)
